![molecular formula C26H31FN4O2S B2665226 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluorobenzene-1-sulfonamide CAS No. 932501-97-8](/img/structure/B2665226.png)
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluorobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C26H31FN4O2S and its molecular weight is 482.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluorobenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is C26H31FN4O2S, and it has a molecular weight of approximately 485.62 g/mol. Its structure includes:
- Dimethylamino Group : Enhances solubility and biological activity.
- Phenylpiperazine Moiety : Associated with neuropharmacological properties.
- Fluorobenzene Sulfonamide Group : Imparts stability and potential for interaction with biological targets.
Structural Representation
Component | Description |
---|---|
Dimethylamino Group | Enhances solubility |
Phenylpiperazine Moiety | Neuropharmacological activity |
Fluorobenzene Sulfonamide | Stability and interaction potential |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly dopamine receptors, which are implicated in several neuropsychiatric disorders.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antidepressant-like Effects : Through modulation of serotonin and dopamine pathways.
- Antipsychotic Activity : Potentially beneficial in treating schizophrenia due to its selective binding to dopamine D3 receptors.
Case Studies
-
Dopamine Receptor Binding
- A study demonstrated that the compound binds selectively to dopamine D3 receptors, with a Ki value indicating significant potency in displacing radiolabeled dopamine. This suggests therapeutic potential in conditions like schizophrenia and addiction .
-
Behavioral Studies
- In animal models, administration of the compound resulted in reduced depressive-like behavior, supporting its potential as an antidepressant agent .
Research Findings
Recent studies have focused on the synthesis and characterization of the compound, exploring its biological implications:
Synthesis Pathways
The synthesis typically involves multi-step organic reactions, starting from 4-(dimethylamino)phenyl derivatives and phenylpiperazine intermediates. Key methods include:
- Coupling Reactions : Utilizing reagents like EDCI for efficient formation of the final product.
- Purification Techniques : Employing HPLC for high purity levels necessary for biological testing.
Data Table of Biological Studies
Study Reference | Biological Activity | Findings |
---|---|---|
Dopamine D3 Receptor Binding | High affinity; potential for neuropsychiatric treatment | |
Antidepressant Effects | Reduced depressive behavior in animal models | |
Pharmacological Profiling | Modulation of serotonin pathways |
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2S/c1-29(2)23-12-8-21(9-13-23)26(20-28-34(32,33)25-14-10-22(27)11-15-25)31-18-16-30(17-19-31)24-6-4-3-5-7-24/h3-15,26,28H,16-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAJLVSVRBNXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.